(R)-methyl 2-amino-3-chloropropanoate hydrochloride
Overview
Description
“®-methyl 2-amino-3-chloropropanoate hydrochloride” is a serine derivative . It is commercially used as an ergogenic supplement . The compound has a molecular weight of 174.03 g/mol .
Molecular Structure Analysis
The molecular formula of “®-methyl 2-amino-3-chloropropanoate hydrochloride” is C4H9Cl2NO2 . The InChI code is 1S/C4H8ClNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H and the canonical SMILES is COC(=O)C(CCl)N.Cl .
Physical and Chemical Properties Analysis
“®-methyl 2-amino-3-chloropropanoate hydrochloride” appears as a solid and is usually stored in an inert atmosphere at temperatures between 2-8°C .
Scientific Research Applications
Neuroscience and Pharmacology
- NMDA Receptor Research : A major area of application is in the study of NMDA receptors, which are crucial for synaptic plasticity and memory function. The compound's relevance in neuroscience research stems from its utility in understanding the mechanisms of excitatory synapses and their role in psychiatric and neurological diseases (Horak, Petralia, Kaniaková, & Sans, 2014).
Chemistry and Biochemistry
- Hydroaminomethylation : In the field of chemistry, the compound finds application in hydroaminomethylation reactions, particularly in modifying vegetable oils for the production of bio-based compounds with potential as monomers in polymer chemistry. This showcases its utility in sustainable chemistry and material science (Vanbésien, Nôtre, Monflier, & Hapiot, 2018).
Analytical Techniques
- Chromatography : It's also significant in the development of chromatographic methods, such as hydrophilic interaction chromatography (HILIC), which is essential for the separation and analysis of polar, weakly acidic, or basic samples, including peptides, proteins, drugs, and metabolites (Jandera, 2011).
Environmental and Agricultural Science
- Alternative Fumigants : In environmental and agricultural science, research focuses on the use of water-soluble formulations of similar compounds as alternative fumigants applied through drip irrigation systems. This is part of efforts to find eco-friendly and efficient pest control methods that minimize environmental and human health risks (Ajwa et al., 2002).
Food Science
- Food Safety : The compound's analogs have been studied for their presence in food products, such as in the context of fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters), highlighting concerns around food safety, absorption, and distribution within human organs and tissues (Gao, Li, Huang, & Yu, 2019).
Safety and Hazards
Mechanism of Action
Mode of Action
The exact mode of action of H-Beta-chloro-Ala-OMe HCl is not well-understood. As an alanine derivative, it may interact with its targets in a similar manner to alanine. The presence of the chloro group could potentially alter the compound’s interactions with its targets, leading to different biochemical effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of H-Beta-chloro-Ala-OMe HCl are not well-studied. As a small molecule, it may be absorbed in the gastrointestinal tract if administered orally. Its distribution in the body, metabolism, and excretion would depend on its chemical properties and interactions with various biological systems .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of H-Beta-chloro-Ala-OMe HCl. For instance, its stability could be affected under alkaline conditions .
Properties
IUPAC Name |
methyl (2R)-2-amino-3-chloropropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H/t3-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POPBCSXDEXRDSX-DFWYDOINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthetic method described in the paper for (R)-methyl 2-amino-3-chloropropanoate hydrochloride?
A1: The paper outlines a novel synthetic method for producing this compound. [] This method is considered advantageous due to its high yield, reduced production of side products, and the ability to recycle the mother liquor after treatment. [] This contributes to a more cost-effective and environmentally friendly production process. []
Q2: Can you explain the environmental benefits of this new synthetic method?
A2: The described method offers environmental benefits by addressing the tail gas produced during synthesis. [] The tail gas, instead of being released, can be absorbed by a strong alkaline solution, forming a salt. [] This salt can be separated and potentially reused, minimizing waste and environmental impact. []
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